
Diamthazole
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Dimazol beinhaltet die Reaktion von 2-Aminobenzolthiol mit Aldehyden oder Ketonen unter bestimmten Bedingungen. Eine übliche Methode beinhaltet die Kondensation von 2-Aminobenzolthiol mit einem Aldehyd oder Keton, gefolgt von Cyclisierung zur Bildung des Benzothiazolrings . Industrielle Produktionsverfahren können die Verwendung organischer Lösungsmittel und kontrollierte Heiz- und Kühlprozesse zur Kristallisation der Verbindung beinhalten .
Chemische Reaktionsanalyse
Dimazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Dimazol kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können Dimazol in seine entsprechenden Amin-Derivate umwandeln.
Analyse Chemischer Reaktionen
Dimazole undergoes various chemical reactions, including:
Oxidation: Dimazole can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert dimazole to its corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Diamthazole was primarily utilized for its antifungal properties. It demonstrated efficacy against various fungal strains, particularly dermatophytes. The following table summarizes its pharmacological applications:
Application | Description | Efficacy |
---|---|---|
Antifungal Treatment | Used for tinea pedis and other superficial fungal infections | Effective against Trichophyton species |
Topical Formulation | Administered as a topical cream at a concentration of 5% | Applied three times daily |
Case Studies and Research Findings
- Clinical Trials : Early clinical trials indicated that this compound was effective in inhibiting the growth of Trichophyton purpureum. In vitro studies showed that a concentration of 1 µg/ml in sugar-containing media led to 50% growth inhibition, while only 0.25 µg/ml was needed in sugar-free media .
- Adverse Reactions : The compound was linked to serious neuropsychiatric side effects, including convulsions in patients receiving topical treatment . This led to its withdrawal from the market despite its antifungal efficacy.
- Comparative Studies : Research comparing this compound with other antifungal agents like miconazole revealed that while this compound had comparable efficacy against certain dermatophytes, it was less effective against Candida albicans, which limited its clinical applicability .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has been extensive. Modifications to its chemical structure have been explored to enhance its antifungal activity while minimizing adverse effects. Key findings include:
Wirkmechanismus
Der Wirkungsmechanismus von Dimazol beinhaltet die Hemmung der Synthese der Pilzzellmembran. Es zielt auf das Enzym Lanosterol 14α-Demethylase ab, das für die Umwandlung von Lanosterol zu Ergosterol, einer essentiellen Komponente der Pilzzellmembran, entscheidend ist. Durch die Hemmung dieses Enzyms stört Dimazol die Integrität der Pilzzellmembran und führt zum Zelltod .
Vergleich Mit ähnlichen Verbindungen
Dimazol ist unter den Benzothiazol-Derivaten aufgrund seiner spezifischen antifungalen Aktivität einzigartig. Zu ähnlichen Verbindungen gehören:
Clotrimazol: Ein weiteres antifungales Mittel, das ebenfalls auf Lanosterol 14α-Demethylase abzielt.
Miconazol: Eine antifungale Verbindung mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Ketokonazol: Ein weit verbreitetes antifungales Mittel mit breiterem Wirkungsspektrum im Vergleich zu Dimazol
Die Einzigartigkeit von Dimazol liegt in seiner spezifischen Struktur und den besonderen neuropsychiatrischen Reaktionen, die zu seinem Rückzug vom Markt führten.
Biologische Aktivität
Diamthazole, also known as Dimazole, is an antifungal compound that falls under the class of benzothiazoles. It was initially developed for therapeutic use but was withdrawn from the market in France in 1972 due to associated neuropsychiatric reactions. Despite its withdrawal, research into its biological activity continues, revealing insights into its mechanisms and potential applications.
- Chemical Formula : C₁₅H₂₃N₃OS
- Molecular Weight : 293.43 g/mol
- Structure : this compound features a benzene ring fused to a thiazole ring, characteristic of benzothiazole compounds.
Biological Activity
This compound exhibits significant antifungal properties, primarily targeting dermatophytes and other fungal pathogens. Its mechanism of action involves disrupting fungal cell wall synthesis and function, leading to cell lysis and death.
This compound acts by inhibiting key enzymes involved in the biosynthesis of fungal cell walls. This disruption is critical for the survival of fungi, making it an effective antifungal agent. The specific pathways affected include:
- Chitin synthesis inhibition : this compound interferes with the synthesis of chitin, a vital component of fungal cell walls.
- Membrane integrity disruption : The compound may also affect the integrity of fungal membranes, leading to increased permeability and cell death.
Research Findings
- Antifungal Efficacy : In vitro studies have demonstrated that this compound is effective against various strains of dermatophytes such as Trichophyton and Microsporum species. A study indicated that this compound showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL against these pathogens .
- Neuropsychiatric Reactions : The withdrawal of this compound was primarily due to reports of neuropsychiatric side effects, including confusion and hallucinations in some patients. These adverse reactions were significant enough to warrant its removal from the market .
-
Case Studies : Several case studies have documented the effects of this compound in clinical settings:
- A case study published in 1958 highlighted its effectiveness against dermatophyte infections but also noted instances of side effects .
- In a retrospective analysis, patients treated with this compound for fungal infections exhibited varying degrees of neurotoxicity, prompting further investigation into safer alternatives .
Comparative Efficacy
Compound | MIC (µg/mL) | Target Organisms | Side Effects |
---|---|---|---|
This compound | 0.5 - 4 | Trichophyton, Microsporum | Neuropsychiatric reactions |
Fluconazole | 0.1 - 8 | Candida, Cryptococcus | Nausea, headache |
Itraconazole | 0.03 - 4 | Aspergillus, Candida | Liver toxicity |
Eigenschaften
IUPAC Name |
6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4/h7-8,11H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMYEOIMVYADRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
136-96-9 (di-hydrochloride) | |
Record name | Dimazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046182 | |
Record name | Diamthazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-27-2, 7162-33-6 | |
Record name | Diamthazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 6-(2-diethyl-aminoethoxy)-2-dimethylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diamthazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMTHAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL01R8ZV1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.